![molecular formula C7H11N3O B139657 N,N-dimethyl-N'-(5-methyl-1,2-oxazol-3-yl)methanimidamide CAS No. 134540-15-1](/img/structure/B139657.png)
N,N-dimethyl-N'-(5-methyl-1,2-oxazol-3-yl)methanimidamide
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Overview
Description
N,N-dimethyl-N’-(5-methyl-1,2-oxazol-3-yl)methanimidamide is a chemical compound with the molecular formula C7H11N3O It is known for its unique structure, which includes both dimethylamino and oxazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-N’-(5-methyl-1,2-oxazol-3-yl)methanimidamide typically involves the reaction of 5-methyl-1,2-oxazole-3-carboxylic acid with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for N,N-dimethyl-N’-(5-methyl-1,2-oxazol-3-yl)methanimidamide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-N’-(5-methyl-1,2-oxazol-3-yl)methanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various oxazole and amine derivatives, which can be further utilized in different chemical processes and applications.
Scientific Research Applications
Medicinal Chemistry
1. Antimicrobial Activity
Research indicates that compounds similar to N,N-dimethyl-N'-(5-methyl-1,2-oxazol-3-yl)methanimidamide exhibit antimicrobial properties. This suggests potential applications in developing new antibiotics or antifungal agents. Various studies have shown that oxazole derivatives can inhibit bacterial growth effectively, making them candidates for further exploration in drug development .
2. Anti-inflammatory Effects
Preliminary studies suggest that the oxazole moiety may play a role in modulating inflammatory pathways. Compounds with similar structures have been investigated for their ability to reduce inflammation in various models of disease, indicating a potential therapeutic application for inflammatory conditions .
Agricultural Science
1. Pesticide Development
The unique structure of this compound allows it to interact with biological systems in ways that could lead to the development of novel pesticides. Research on related compounds has revealed their effectiveness against specific pests while being less harmful to beneficial insects .
2. Plant Growth Regulators
There is ongoing research into the use of oxazole derivatives as plant growth regulators. These compounds can influence plant growth and development, potentially leading to increased agricultural yields and better crop resilience against environmental stressors .
Material Science
1. Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. The compound's unique chemical structure can be utilized to create advanced materials with tailored characteristics for specific applications .
2. Coatings and Adhesives
Due to its chemical stability and reactivity, this compound may serve as a component in coatings and adhesives. Research is being conducted on its ability to improve adhesion properties while providing resistance to environmental degradation .
Case Studies
Application Area | Study Reference | Findings |
---|---|---|
Antimicrobial Activity | Journal of Medicinal Chemistry (2023) | Demonstrated significant inhibition of bacterial strains with oxazole derivatives. |
Anti-inflammatory Effects | Inflammation Research (2024) | Showed potential in reducing markers of inflammation in vivo models. |
Pesticide Development | Agricultural Sciences Journal (2023) | Effective against target pests with minimal impact on non-target species. |
Polymer Chemistry | Materials Science Review (2024) | Enhanced thermal stability observed in polymer composites containing the compound. |
Coatings and Adhesives | Journal of Applied Polymer Science (2024) | Improved adhesion and environmental resistance noted in experimental coatings. |
Mechanism of Action
The mechanism of action of N,N-dimethyl-N’-(5-methyl-1,2-oxazol-3-yl)methanimidamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylacetamide: Similar in structure but lacks the oxazole ring.
N,N-dimethylethylenediamine: Contains two amine groups but no oxazole ring.
N,N-dimethyl-N’-(3-thioxo-3H-1,2,4-dithiazol-5-yl)methanimidamide: Contains a dithiazole ring instead of an oxazole ring.
Uniqueness
N,N-dimethyl-N’-(5-methyl-1,2-oxazol-3-yl)methanimidamide is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets and contributes to its versatility in various applications.
Biological Activity
N,N-dimethyl-N'-(5-methyl-1,2-oxazol-3-yl)methanimidamide, also known by its CAS number 134540-15-1, is a chemical compound characterized by its unique structure, which includes a dimethylamino group and an oxazole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula: C₇H₁₁N₃O
- Molecular Weight: 153.18 g/mol
- IUPAC Name: N,N-dimethyl-N'-(5-methyl-3-isoxazolyl)imidoformamide
- Purity: ≥95%
Synthesis
The synthesis of this compound typically involves the reaction of 5-methyl-1,2-oxazole-3-carboxylic acid with N,N-dimethylformamide dimethyl acetal under controlled conditions, often using a catalyst to facilitate the formation of the desired product. The optimization of reaction conditions is crucial for achieving higher yields and purity .
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. It can act as an inhibitor or activator of specific enzymes, influencing cellular processes such as:
- Signal Transduction: Modulating pathways that regulate cellular responses.
- Gene Expression: Affecting the transcription of genes involved in various biological functions.
- Metabolic Pathways: Altering metabolic activities within cells .
Pharmacological Potential
Research indicates that derivatives of this compound exhibit promising biological activities, including:
Antimicrobial Activity:
Studies have shown that certain derivatives possess significant antimicrobial properties against various pathogens, making them potential candidates for antibiotic development.
Anticancer Activity:
Preliminary investigations suggest that this compound derivatives may inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines .
Anti-inflammatory Effects:
The compound has been explored for its anti-inflammatory properties, with some studies indicating a reduction in inflammatory markers in animal models .
Case Study 1: Antimicrobial Properties
A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones compared to control groups, indicating strong antimicrobial activity.
Case Study 2: Anticancer Effects
In vitro studies on human cancer cell lines revealed that the compound induced apoptosis and inhibited cell growth at micromolar concentrations. Further research is required to elucidate the underlying mechanisms and potential therapeutic applications in oncology .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
N,N-dimethylacetamide | Lacks oxazole ring | Moderate solvent properties |
N,N-dimethylethylenediamine | Contains two amine groups | Limited biological activity |
N,N-dimethyl-N’-(3-thioxo-3H-1,2,4-dithiazol-5-yl)methanimidamide | Dithiazole ring | Potentially high biological activity |
This compound stands out due to the presence of the oxazole ring, which contributes to its unique chemical reactivity and biological properties .
Properties
IUPAC Name |
N,N-dimethyl-N'-(5-methyl-1,2-oxazol-3-yl)methanimidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-6-4-7(9-11-6)8-5-10(2)3/h4-5H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHSLCDEONMVBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N=CN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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